PF-5006739
描述
PF 5006739 是一种强效且选择性地抑制酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的抑制剂。 这些激酶是视交叉上核中央时钟的关键调节因子,也与通过周期蛋白和多巴胺以及环腺苷酸调节的神经元磷蛋白调节的药物成瘾发展有关 。 PF 5006739 已被证明具有作为一系列精神疾病治疗剂的潜力,并且对酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 表现出低纳摩尔级的体外效力,并具有高激酶组选择性 .
作用机制
PF 5006739 通过抑制酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 发挥其作用。 这些激酶参与调节视交叉上核中央时钟以及调节周期蛋白和多巴胺以及环腺苷酸调节的神经元磷蛋白 。 通过抑制这些激酶,PF 5006739 可以诱导昼夜周期性相位延迟,并减弱动物模型中阿片类药物寻求行为 .
准备方法
反应条件通常涉及使用二甲基亚砜等溶剂和各种试剂来促进所需化学结构的形成 。 工业生产方法可能会涉及优化这些合成路线,以确保最终产品的产率和纯度高。
化学反应分析
PF 5006739 会经历各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气。 常用的试剂包括过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及添加氢气或去除氧气。 常用的试剂包括氢化铝锂或硼氢化钠等还原剂。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。 常用的试剂包括卤素和亲核试剂。
科学研究应用
PF 5006739 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 在各种生化途径中的作用。
生物学: 研究其对昼夜节律的影响及其调节视交叉上核中央时钟的潜力。
医学: 探索其作为精神疾病潜在治疗剂的潜力,包括其在动物模型中减弱阿片类药物寻求行为的能力
工业: 在开发针对酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的新药方面的潜在应用。
相似化合物的比较
PF 5006739 在对酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的高选择性和效力方面是独一无二的。 类似的化合物包括:
PF 05085727: 另一种酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 抑制剂,具有不同的效力和选择性特征.
PF 4708671: 一种具有类似激酶抑制特性的化合物,但针对不同的途径.
属性
IUPAC Name |
4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHRQHBPRSUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293395-67-1 | |
Record name | 1293395-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-5006739 interact with its target and what are the downstream effects observed in pre-clinical models?
A1: this compound demonstrates high binding affinity and selectivity for CK1δ and CK1ε, effectively inhibiting their enzymatic activity. [] This inhibition significantly impacts circadian rhythms, as evidenced by robust phase-delaying effects observed in both nocturnal and diurnal animal models. [] Furthermore, this compound exhibits a dose-dependent attenuation of opioid drug-seeking behavior in rodent models trained for fentanyl self-administration, suggesting its potential role in addressing opioid addiction. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how do structural modifications impact its activity and selectivity?
A2: While the provided research primarily focuses on the pharmacological profile of this compound, it highlights that the compound is a result of structure-based drug design efforts focusing on 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives. [] Further research exploring the SAR of this compound class would be crucial for optimizing its pharmacological properties and potentially uncovering novel therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。